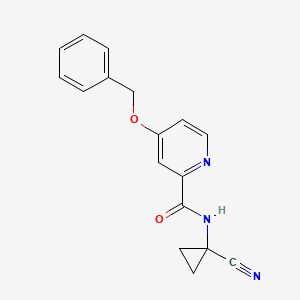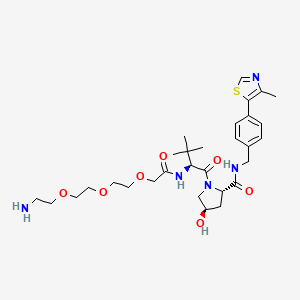
4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide, also known as BNCPC, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide is not fully understood, but studies have shown that it acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR). This receptor is involved in various physiological processes, including memory and learning, and is also implicated in various neurological disorders such as Alzheimer's disease and schizophrenia.
Biochemical and Physiological Effects:
4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide has been shown to have various biochemical and physiological effects. In animal studies, 4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide has been shown to improve memory and learning, reduce anxiety and depression-like behavior, and exhibit anticancer properties. 4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide has also been shown to have a neuroprotective effect, protecting neurons from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide in lab experiments is its potential applications in various fields, including neuroscience and cancer research. 4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using 4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research involving 4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide. One area of research is in the development of new drugs based on the structure of 4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide. Researchers are also interested in exploring the potential applications of 4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide in the treatment of various neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, there is a need for further research to fully understand the mechanism of action of 4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide and its potential side effects.
Méthodes De Synthèse
4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide can be synthesized through a series of reactions involving pyridine-2-carboxylic acid, benzyl bromide, and cyanocyclopropane. The process involves the use of reagents such as sodium hydride, dimethylformamide, and acetic acid. The yield of the synthesis process is typically around 50-60%, and the purity of the compound can be determined through various analytical techniques such as NMR spectroscopy and HPLC.
Applications De Recherche Scientifique
4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide has been the subject of various scientific research studies due to its potential applications in different fields. One of the main areas of research is in the field of neuroscience, where 4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide has been shown to have a positive effect on memory and learning. Studies have also shown that 4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide can reduce anxiety and depression-like behavior in animal models.
Another area of research is in the field of cancer treatment, where 4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide has been shown to have anticancer properties. Studies have demonstrated that 4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide can inhibit the growth of cancer cells and induce apoptosis.
Propriétés
IUPAC Name |
N-(1-cyanocyclopropyl)-4-phenylmethoxypyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c18-12-17(7-8-17)20-16(21)15-10-14(6-9-19-15)22-11-13-4-2-1-3-5-13/h1-6,9-10H,7-8,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWRYOPOOBSULA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)C2=NC=CC(=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-methyl-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]oxypropanoate](/img/structure/B2797523.png)
![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2797524.png)
![2-Cyclopentyl-1-oxo-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-phenyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid](/img/structure/B2797525.png)

![3-(4-chlorophenyl)sulfanyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2797529.png)

![3-[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2797531.png)

![[2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2797534.png)
![1-Bromo-2-methoxy-4-[(3-methylpyrazolyl)sulfonyl]benzene](/img/structure/B2797535.png)


